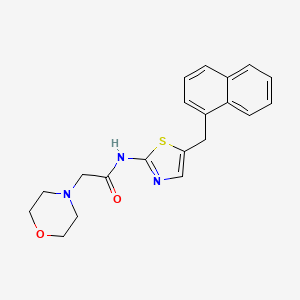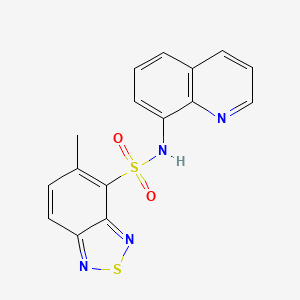
2-Morpholin-4-yl-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide
Overview
Description
2-Morpholin-4-yl-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide is a complex organic compound that features a morpholine ring, a naphthalene moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Attachment of the Naphthalene Moiety: Using a Friedel-Crafts alkylation reaction to attach the naphthalene group to the thiazole ring.
Formation of the Morpholine Ring: Synthesizing the morpholine ring through a cyclization reaction involving an appropriate diol and amine.
Final Coupling: Coupling the morpholine and naphthalene-thiazole intermediates through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-N-(5-phenylmethyl-thiazol-2-yl)-acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
2-Morpholin-4-yl-N-(5-benzyl-thiazol-2-yl)-acetamide: Contains a benzyl group instead of a naphthalene moiety.
2-Morpholin-4-yl-N-(5-pyridylmethyl-thiazol-2-yl)-acetamide: Features a pyridine ring instead of a naphthalene moiety.
Uniqueness
The uniqueness of 2-Morpholin-4-yl-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the naphthalene moiety, in particular, may enhance its ability to interact with aromatic binding sites in biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
IUPAC Name |
2-morpholin-4-yl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(14-23-8-10-25-11-9-23)22-20-21-13-17(26-20)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,13H,8-12,14H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFOMMQMHUNNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3449951.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3449963.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B3449971.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3449977.png)
![4-methoxy-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3449982.png)
![2-{4-[(benzylamino)sulfonyl]-2-chlorophenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B3449989.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3449993.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3449995.png)

![4-methyl-2-[(5-nitro-2-pyridinyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B3450006.png)
![4-methyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B3450018.png)
![methyl 2-chloro-5-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B3450035.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B3450036.png)
![4-methoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3450045.png)
